molecular formula C18H34O2.C2H7NO<br>C20H41NO3 B1676721 Ethanolamine oleate CAS No. 2272-11-9

Ethanolamine oleate

Cat. No.: B1676721
CAS No.: 2272-11-9
M. Wt: 343.5 g/mol
InChI Key: KGWDUNBJIMUFAP-KVVVOXFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanolamine Oleate is a synthetic sclerosing agent with the empirical formula C20H41NO3, formed as a salt from ethanolamine and oleic acid . It is supplied as a clear, pale-yellow to straw-colored aqueous solution . Primary Research Applications and Value This compound is primarily used in preclinical and clinical research related to vascular anomalies. Its main application is in studying sclerotherapy for esophageal varices to prevent rebleeding . Beyond its approved use, it is a valuable tool in researching treatments for other vascular conditions, including venous malformations (VMs) and benign oral vascular lesions . Research indicates it is considered to have a favorable safety profile for these applications, with studies showing promising results in reducing lesions and improving symptoms . Mechanism of Action Upon intravenous injection, this compound acts as an irritant to the intimal endothelium, initiating a sterile, dose-related inflammatory response . The oleic acid component is responsible for this inflammatory action and may activate coagulation in vivo by releasing tissue factor and activating Hageman factor (Factor XII) . This cascade of events leads to endothelial denudation, platelet aggregation, thrombus formation, and subsequent fibrosis, ultimately resulting in the occlusion and sclerosis of the targeted vessel . The ethanolamine component may chelate calcium ions, which can inhibit fibrin clot formation . Important Safety and Handling Information This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals. Researchers should be aware that clinical studies and use have reported potential adverse effects, including esophageal ulceration, pleural effusion, pneumonia, anaphylactic shock, and acute renal failure . The minimum lethal intravenous dose in rabbits is 130 mg/kg . Appropriate safety protocols must be followed in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated.

CAS No.

2272-11-9

Molecular Formula

C18H34O2.C2H7NO
C20H41NO3

Molecular Weight

343.5 g/mol

IUPAC Name

2-aminoethanol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-;

InChI Key

KGWDUNBJIMUFAP-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N

Appearance

Solid powder

Other CAS No.

2272-11-9

physical_description

Liquid
Liquid;  [ECHA REACH Registrations]

Pictograms

Corrosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Monoethanolamine Oleate;  Ethamolin;  FO-611;  FO 611;  FO611;  brand name: Ethamolin.

Origin of Product

United States

Preparation Methods

Direct Neutralization of Oleic Acid with Ethanolamine

The primary synthesis route involves the stoichiometric neutralization of oleic acid (C₁₈H₃₄O₂) with monoethanolamine (C₂H₇NO). This exothermic reaction proceeds via nucleophilic attack of the ethanolamine’s amine group on the carboxylic acid moiety of oleic acid, forming an ionic oleate complex.

Reaction mechanism :
$$
\text{C}{17}\text{H}{33}\text{COOH} + \text{NH}2\text{CH}2\text{CH}2\text{OH} \rightarrow \text{C}{17}\text{H}{33}\text{COO}^- \cdot \text{H}3\text{N}^+\text{CH}2\text{CH}2\text{OH} + \text{H}_2\text{O}
$$

Industrial protocols typically employ a 1:1 molar ratio under anhydrous conditions at 60–80°C, achieving >95% conversion within 2–4 hours. Catalysts such as KU-2-8 cation-exchange resin (1.8 mmol H⁺/g capacity) or p-toluenesulfonic acid (pTSA) accelerate kinetics by protonating the carboxyl group, enhancing electrophilicity.

Table 1: Comparative Reaction Conditions for Neutralization Synthesis

Parameter pTSA-Catalyzed Cation-Exchange Resin
Temperature (°C) 100 80
Molar Ratio (OA:MEA) 1:1.2 1:1.5
Reaction Time (h) 3 4
Conversion Efficiency 89% 93%
Selectivity to Oleate 82% 78%

Amidation of High-Oleic Plant Oils

An alternative method described in CN104788332A utilizes transamidation of triglycerides from plant oils (e.g., sunflower, olive) with excess monoethanolamine. Alkaline catalysts (e.g., KOH, NaOH) at 0.1–1 wt% facilitate cleavage of ester bonds, releasing oleic acid for subsequent amidation:

Reaction steps :

  • Saponification :
    $$
    \text{Triglyceride} + 3\text{NaOH} \rightarrow 3\text{RCOO}^-\text{Na}^+ + \text{Glycerol}
    $$
  • Amidation :
    $$
    \text{RCOO}^- + \text{H}2\text{NCH}2\text{CH}2\text{OH} \rightarrow \text{RCONHCH}2\text{CH}2\text{OH} + \text{H}2\text{O}
    $$

This two-stage process achieves 85–92% yield when conducted at 60°C for 5–8 hours with a 1:15 oil-to-ethanolamine molar ratio. Post-synthesis purification involves sequential crystallization using acetone/hexane mixtures to remove unreacted triglycerides and glycerol byproducts.

Advanced Catalytic Systems and Process Optimization

Heterogeneous Acid Catalysis

Source demonstrates that KU-2-8 sulfonic acid resins outperform homogeneous acids (e.g., pTSA) in selectivity (80% vs. 72%) due to reduced side reactions. The macroreticular structure of KU-2-8 minimizes diffusion limitations, enabling efficient proton transfer even at high oleic acid concentrations (20–30 wt%).

Key findings :

  • Resin loading : 7.3–13.6 wt% resin/oil maximizes conversion (93.6%) while avoiding pore blockage.
  • Reusability : KU-2-8 retains 89% initial activity after five cycles, versus 43% for pTSA due to catalyst leaching.

Solvent-Free vs. Solvent-Assisted Synthesis

Comparative studies reveal trade-offs between reaction media:

Table 2: Solvent Impact on Amidation Efficiency

Condition Solvent-Free Hexane Benzene
Reaction Time (h) 8 6 5
Energy Consumption High Moderate Low
Byproduct Formation 12% 8% 15%
Purity Post-Crystallization 94% 89% 82%

Benzene accelerates water removal via azeotropic distillation but raises toxicity concerns, favoring hexane or solvent-free systems for pharmaceutical-grade production.

Industrial-Scale Purification Techniques

Multistage Crystallization

Post-reaction mixtures contain 10–25% unreacted ethanolamine, diglycolamide byproducts, and residual catalysts. Patent CN104788332A outlines a two-step crystallization protocol:

  • Primary Crystallization :

    • Dissolve crude product in acetone (1:3 w/v) at 60°C.
    • Cool to −10°C to precipitate >98% pure ethanolamine oleate (First Crop Yield: 74%).
  • Secondary Crystallization :

    • Redissolve first crop in ethyl acetate (1:2 w/v).
    • Chill to 0°C, achieving 99.2% purity (Second Crop Yield: 68%).

Table 3: Crystallization Efficiency vs. Solvent Polarity

Solvent Dielectric Constant Recovery (%) Purity (%)
Acetone 20.7 74 98.1
Ethyl Acetate 6.02 68 99.2
Methanol 32.7 81 95.3

Polar aprotic solvents like acetone preferentially dissolve ionic byproducts, while nonpolar solvents (hexane) efficiently partition fatty acid impurities.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : Successful synthesis is confirmed by the disappearance of the oleic acid −COOH stretch (1700 cm⁻¹) and emergence of amide I (1640 cm⁻¹) and amine N−H (3300 cm⁻¹) bands.
  • ¹H NMR : Characteristic signals include δ 5.3 ppm (olefinic protons), δ 3.5 ppm (−CH₂OH), and δ 2.2 ppm (−NHCO−).

Pharmacopeial Standards

Per USP guidelines, pharmaceutical-grade this compound must meet:

  • Assay : 95.0–105.0% C₂₀H₄₁NO₃
  • Residual Solvents : <500 ppm hexane, <300 ppm ethanolamine
  • pH : 8.0–9.0 in 5% aqueous solution.

Chemical Reactions Analysis

Types of Reactions: Ethanolamine oleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxygenated derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Sclerotherapy for Vascular Malformations

Ethanolamine oleate is widely used as a sclerosing agent for various vascular anomalies, including oral vascular anomalies (OVAs) and esophageal varices.

Case Studies:

  • A study involving 30 patients with OVAs demonstrated that a 5% concentration of this compound resulted in complete clinical healing within 28 days. The study highlighted the effectiveness of this concentration compared to lower concentrations (1.25% and 2.5%) in terms of fewer treatment sessions and lower total doses required .
  • Another case series reported on the efficacy of this compound in treating venous malformations, noting significant improvement in pain scores and lesion reduction in 88-100% of cases evaluated .

Use in Esophageal Variceal Treatment

This compound has been employed as a sclerosing agent for managing esophageal varices, particularly in patients at risk of bleeding.

Clinical Insights:

  • A retrospective analysis indicated that a 5% solution of this compound was effective for sclerotherapy in esophageal varices, with fewer adverse effects compared to other agents like sodium tetradecyl sulfate .

Safety Profile and Adverse Effects

While this compound is considered relatively safe, there are documented cases of adverse effects associated with its use.

Adverse Events:

  • A case report described noncardiogenic pulmonary edema following the injection of this compound for esophageal variceal bleeding. This highlights the potential risks involved with intravascular administration, although such occurrences are rare .
  • In an experimental study on rats, systemic effects were observed, including lung edema and hemorrhage at higher doses, yet no acute toxicity was noted at lower doses .

Efficacy in Pediatric Applications

This compound has also been investigated for its applications in pediatric patients suffering from vascular malformations.

Findings:

  • A pediatric-centered study involving 83 patients showed that this compound led to complete symptom resolution in the majority of cases treated, indicating its potential as a safe option for children .

Comparative Effectiveness

Comparative studies have evaluated different concentrations and formulations of this compound.

Research Findings:

  • A study comparing various dilutions found that sclerotherapy with monothis compound diluted in anesthetic was effective across different concentrations (5% to 100%), suggesting flexibility in treatment protocols based on patient needs .

Summary of Clinical Applications

The following table summarizes key applications and findings related to this compound:

Application AreaConcentration UsedKey Findings
Oral Vascular Anomalies5%Complete healing within 28 days; fewer sessions required .
Esophageal Varices5%Effective with fewer adverse effects compared to other agents .
Pediatric Vascular MalformationsVariableHigh rates of symptom resolution observed .
General Sclerotherapy5%-100%Effective across various dilutions; safety profile established .

Mechanism of Action

Ethanolamine oleate exerts its effects primarily by irritating the intimal endothelium of veins, leading to a sterile dose-related inflammatory response. This response results in fibrosis and possible occlusion of the vein. The oleic acid component is responsible for the inflammatory response, while the ethanolamine component may inhibit fibrin clot formation by chelating calcium .

Comparison with Similar Compounds

Absolute Ethanol (AE)

Parameter Ethanolamine Oleate (EO) Absolute Ethanol (AE)
Efficacy Requires 22.3 ± 8.2 weeks for variceal obliteration Achieves variceal obliteration faster (12.9 ± 5.2 weeks)
Safety Hemoglobinuria (52% incidence), risk of acute renal failure Similar complication rates (e.g., ulceration) but no hemoglobinuria
Cost Higher cost (e.g., $60 per patient) Economical ($0.50 per patient)
Applications Preferred for vascular malformations Used for simple renal cysts and rapid sclerotherapy

Key Findings : AE eradicates varices faster and is cost-effective but lacks EO’s specificity for complex vascular lesions .

N-Butyl-2-Cyanoacrylate (NBC)

Parameter This compound (EO) N-Butyl-2-Cyanoacrylate (NBC)
Efficacy 43.6% rebleeding rate in gastric varices 20.8% rebleeding rate in gastric varices
Safety Hemoglobinuria and renal risks Foreign body reactions and embolization risks
Applications First-line in resource-limited settings Preferred for high-risk bleeding varices

Key Findings : NBC shows superior hemostasis in gastric varices but requires specialized handling, limiting its accessibility .

Botulinum Toxin (BT)

Parameter This compound (EO) Botulinum Toxin (BT)
Efficacy Median relapse-free duration: 12 months Median relapse-free duration: 6 months
Cost ~$20 per dose \sim$400 per dose
Applications Cost-effective for idiopathic achalasia Used when endoscopic dilation fails

Key Findings : EO and BT have comparable efficacy, but EO’s lower cost and longer relapse-free period make it preferable for long-term management .

Dithis compound (DEO)

Parameter This compound (EO) Dithis compound (DEO)
Structure Ethanolamine + oleic acid Diethanolamine + oleic acid
Applications Medical sclerotherapy Industrial surfactant (paints, adhesives)
Toxicity Risk of renal failure Lower toxicity; used in cosmetics and detergents

Key Findings: DEO’s non-medical applications highlight structural similarities but divergent safety profiles .

Oleoylethanolamide (OEA)

Parameter This compound (EO) Oleoylethanolamide (OEA)
Source Synthetic mixture Natural metabolite of EO
Function Sclerosing agent Appetite suppression via PPAR-α activation
Dose 0.18 mL/kg (safe threshold) Requires 3–5× higher doses for hypophagia

Key Findings : OEA, a degradation product of EO, has distinct pharmacological roles but shares oleic acid’s anti-inflammatory properties .

Biological Activity

Ethanolamine oleate is a compound that has garnered attention for its biological activity, particularly as a sclerosing agent in medical applications. This article explores its biological effects, mechanisms of action, and clinical studies that highlight its efficacy and safety.

Chemical Composition and Properties

This compound is formed by the combination of ethanolamine and oleic acid. It is classified as a sclerosing agent , primarily used for treating esophageal varices. The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20_{20}H41_{41}NO3_{3}
Molecular Weight343.544 g/mol
Density0.973 g/cm³
Boiling Point170.9 °C at 760 mmHg
Flash Point93.3 °C

This compound acts primarily through its irritation of the intimal endothelium of veins, leading to a sterile inflammatory response that promotes fibrosis and potential occlusion of the treated vessel. The oleic acid component induces an inflammatory reaction, while the ethanolamine may inhibit fibrin clot formation by chelating calcium ions, which complicates its procoagulant effects .

Sclerotherapy for Varices

This compound is predominantly used in sclerotherapy for esophageal varices and vascular malformations. Clinical studies indicate that a concentration of 5% this compound is more effective than lower concentrations (1.25% and 2.5%) in achieving complete clinical healing of oral vascular anomalies within 28 days .

Case Studies

  • Systemic Effects Study : An experimental study involving 46 rats assessed the systemic effects of 5% this compound. No acute toxicity was observed, and histological examinations revealed no significant abnormalities in various organs post-injection .
  • Sclerotherapy Outcomes : In a study comparing this compound and absolute alcohol for sclerotherapy, patients receiving this compound experienced fewer sessions but longer treatment durations compared to those treated with alcohol . The overall safety profile was favorable, with no serious adverse events reported.

Efficacy and Safety

Research indicates that this compound demonstrates promising results in treating difficult-to-resect venous malformations with an efficacy rate of up to 100% in some cases . However, it is essential to note that some patients reported mild adverse effects such as pain and hemoglobinuria, which were managed effectively without long-term complications .

Summary of Findings

The biological activity of this compound underscores its role as a versatile sclerosing agent. Its effectiveness in treating vascular anomalies and esophageal varices is supported by various studies:

Study TypeFindings
Experimental StudyNo acute toxicity; safe at prescribed doses
Clinical Efficacy100% efficacy in select cases
Adverse EffectsMild; manageable with prompt intervention

Q & A

Q. What are the optimal synthesis methods for ethanolamine oleate in preclinical research, and how can purity be validated?

this compound is synthesized via a solvent-free method using methyl oleate and ethanolamine, optimized through single-factor experiments to achieve >99% yield . Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm amide bond formation, nuclear magnetic resonance (NMR) for structural validation, and gas chromatography (GC) to verify purity ≥99.5%. Methodological rigor includes triplicate trials to ensure reproducibility and stability testing under varying temperatures (20–40°C) to assess degradation kinetics .

Q. How should researchers characterize this compound’s physicochemical properties for experimental reproducibility?

Key parameters include:

  • Density : 0.933 g/cm³ at 20°C, measured via pycnometry .
  • Solubility : 280 mg/L in water at 20°C, determined through gravimetric analysis .
  • Thermal stability : Boiling point at 184°C under standard pressure, assessed via differential scanning calorimetry (DSC) . Researchers must document batch-specific variations using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure consistency .

Q. What are the critical safety parameters to monitor in preclinical studies involving this compound?

  • Hemoglobinuria : Observed in 27.7–52% of cases; monitor urine hemoglobin levels post-administration. Early haptoglobin supplementation (20–40 mg/kg) mitigates renal failure risk .
  • Local toxicity : Assess endothelial damage via histopathology in animal models, focusing on vascular necrosis and inflammatory markers (e.g., TNF-α, IL-6) .
  • Dose thresholds : Limit to <0.18 mL/kg to avoid hematuria and renal complications .

Q. How should initial clinical trials for this compound be designed to balance efficacy and safety?

  • Study design : Single-arm trials with 3-month post-intervention follow-ups are common due to disease rarity, but include matched historical controls for comparative efficacy analysis .
  • Outcome measures : Primary endpoints include lesion volume reduction (measured via MRI) and pain improvement (visual analog scale, VAS). Secondary endpoints track hemoglobinuria incidence and renal function (creatinine clearance) .
  • Sample size : Aim for ≥44 patients to align with prior approval trials, though larger cohorts are ideal for subgroup analyses (e.g., pediatric populations) .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy data across heterogeneous vascular malformation (VM) subtypes?

  • Stratified analysis : Categorize VMs by anatomical location (e.g., hepatic vs. splenic) and size (<5 cm vs. ≥5 cm) to identify response variability .
  • Mechanistic studies : Use in vitro endothelial cell models to assess oleate-induced cytotoxicity thresholds and correlate with clinical outcomes .
  • Meta-analysis : Pool data from Japanese and European trials (e.g., Fujiki et al. vs. Masaki et al. ) to evaluate dose-response relationships adjusted for population differences.

Q. What methodologies are recommended for investigating rare complications like splenic infarction post-sclerotherapy?

  • Case-control studies : Compare patients with/without infarction using CT angiography to identify predisposing factors (e.g., vascular anatomy, injection technique) .
  • Biomarker tracking : Monitor D-dimer and platelet counts (e.g., post-treatment thrombocytosis up to 1.2×10⁶/mL) to predict thromboembolic events .
  • Animal models : Reproduce infarction in porcine splenic arteries to test prophylactic anticoagulation protocols .

Q. How can this compound concentrations be optimized to minimize endothelial toxicity while maintaining sclerosing efficacy?

  • In vitro testing : Expose human umbilical vein endothelial cells (HUVECs) to 1–5% this compound; measure viability (MTT assay) and apoptosis (Annexin V staining) .
  • Dose-escalation trials : Use adaptive designs to identify the maximum tolerated dose (MTD) with <10% severe adverse events (SAEs) .
  • Computational modeling : Apply pharmacokinetic-pharmacodynamic (PK/PD) models to simulate oleate distribution and predict optimal injection volumes .

Q. What longitudinal study designs are appropriate for assessing this compound’s long-term safety in chronic VM management?

  • Extended follow-up : Track patients for ≥5 years to monitor delayed complications (e.g., tissue fibrosis, recurrent hemorrhages) .
  • Registries : Establish multinational registries to aggregate data on rare adverse events (e.g., non-cardiogenic pulmonary edema, DIC) .
  • Biobanking : Store serum samples pre/post-treatment to analyze autoantibody development linked to chronic inflammation .

Q. How can researchers resolve challenges in replicating this compound’s efficacy in small, heterogeneous patient cohorts?

  • Bayesian statistics : Incorporate prior trial data to enhance power in underpowered studies .
  • Cross-validation : Validate lesion volume measurements across imaging modalities (MRI, ultrasound) to reduce measurement bias .
  • Consensus endpoints : Adopt standardized response criteria (e.g., VM-specific RECIST) to harmonize efficacy reporting .

Q. What advanced statistical approaches are recommended for analyzing this compound’s dose-dependent pharmacokinetics?

  • Non-linear mixed-effects modeling (NLME) : Estimate inter-individual variability in oleate clearance and volume of distribution .
  • Time-to-event analysis : Correlate peak plasma concentrations (Cmax) with hemoglobinuria onset timing .
  • Machine learning : Train algorithms on multi-omics data (proteomics, metabolomics) to predict patient-specific toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanolamine oleate
Reactant of Route 2
Ethanolamine oleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.